molecular formula C12H16N3O7PS B1663260 [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 16684-22-3

[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No. B1663260
CAS RN: 16684-22-3
M. Wt: 377.31 g/mol
InChI Key: RDLNVHQUQZBWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as MRS2500, is a selective P2Y1 receptor antagonist that has been widely used in scientific research.

Scientific Research Applications

Antitumor Agents

Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, including those similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, have been explored as antitumor agents. One study designed and synthesized such compounds as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in cancer cell proliferation. The research showed that these compounds exhibit potent inhibitory activities against these enzymes and human tumor cell lines, highlighting their potential as antitumor agents (Gangjee et al., 2005).

Cognitive Impairment Treatment

Another study focused on developing inhibitors of Phosphodiesterase 1 (PDE1), a target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's and schizophrenia. The research identified a compound structurally related to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, which exhibited potent inhibitory activity for PDE1 and showed promise in preclinical development for cognitive impairment treatment (Li et al., 2016).

Interaction with Plasma Proteins

A study on synthesized uridine derivatives, structurally similar to the compound , revealed insights into the interaction of such compounds with human serum albumin (HSA). This interaction is crucial for drug transportation within the body. The study found that these derivatives bind to HSA, potentially altering its secondary structure, which may have implications for the development of new drugs based on uridine derivatives (Dubey et al., 2020).

Novel Dinucleotide Analogs

Research into dinucleotide analogs, including compounds similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, revealed new strategies for their synthesis. These analogs have potential applications in understanding and manipulating biological processes involving dinucleotides (Valiyev et al., 2010).

properties

CAS RN

16684-22-3

Product Name

[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C12H16N3O7PS

Molecular Weight

377.31 g/mol

IUPAC Name

[3,4-dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H16N3O7PS/c1-24-11-6-2-3-15(10(6)13-5-14-11)12-9(17)8(16)7(22-12)4-21-23(18,19)20/h2-3,5,7-9,12,16-17H,4H2,1H3,(H2,18,19,20)

InChI Key

RDLNVHQUQZBWDF-UHFFFAOYSA-N

SMILES

CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Canonical SMILES

CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Other CAS RN

16684-22-3

synonyms

NSC-344553;  7H-Pyrrolo[2,3-d]pyrimidine,4-(methylthio)-7-b-D-ribofuranosyl-,5'-(dihydrogen                              phosphate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 4
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 5
Reactant of Route 5
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate

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